1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone
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Overview
Description
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a chloro substituent at the 2-position and an ethanone group at the 7-position of the pyrrolo[3,2-d]pyrimidine ring system. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone involves several steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in absolute ethanol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potent anticancer activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds target fibroblast growth factor receptors (FGFRs) and are being developed for cancer therapy. The uniqueness of this compound lies in its specific substitution pattern and its potential as a multi-targeted kinase inhibitor.
Properties
Molecular Formula |
C8H6ClN3O |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)5-2-10-6-3-11-8(9)12-7(5)6/h2-3,10H,1H3 |
InChI Key |
BPOJFFRBNLGASY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=CN=C(N=C12)Cl |
Origin of Product |
United States |
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